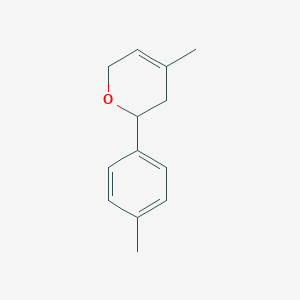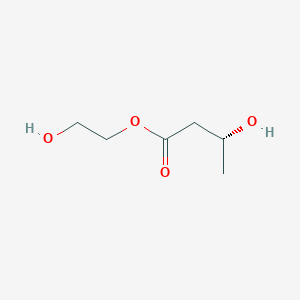
2-Hydroxyethyl (3R)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl (3R)-3-hydroxybutanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of both hydroxyl and ester functional groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (3R)-3-hydroxybutanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxybutanoic acid with 2-hydroxyethanol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the transesterification of ethyl 3-hydroxybutanoate with 2-hydroxyethanol. This reaction is often catalyzed by a base, such as sodium methoxide, and is conducted at elevated temperatures to facilitate the exchange of ester groups.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl (3R)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like alkoxides or halides are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield 3-oxobutanoic acid or 3-hydroxybutanoic acid.
Reduction: Reduction of the ester group can produce 2-hydroxyethyl butanol.
Substitution: Substitution reactions can lead to the formation of various ethers or esters, depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl (3R)-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: The compound is used in the production of biodegradable plastics, adhesives, and coatings due to its favorable chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl (3R)-3-hydroxybutanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized to produce energy or serve as a precursor for the synthesis of other biomolecules. Its hydroxyl and ester groups allow it to participate in enzymatic reactions, facilitating its incorporation into metabolic pathways.
Comparison with Similar Compounds
2-Hydroxyethyl (3R)-3-hydroxybutanoate can be compared with other hydroxy esters, such as:
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
3-Hydroxybutanoic acid: A key intermediate in the synthesis of biodegradable plastics.
Ethyl 3-hydroxybutanoate: Used as a flavoring agent and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
389066-91-5 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-hydroxyethyl (3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-5(8)4-6(9)10-3-2-7/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
KMQUEPVQBLFJCQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OCCO)O |
Canonical SMILES |
CC(CC(=O)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
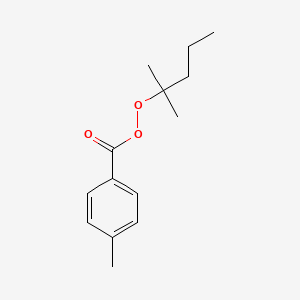
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
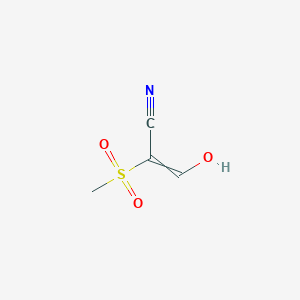

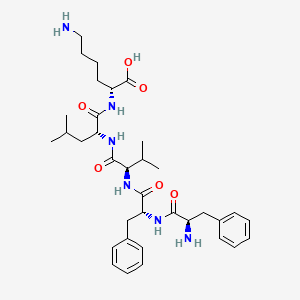
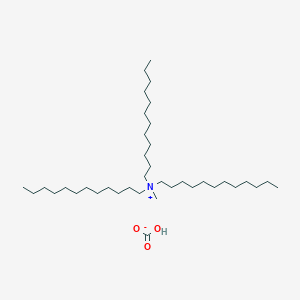
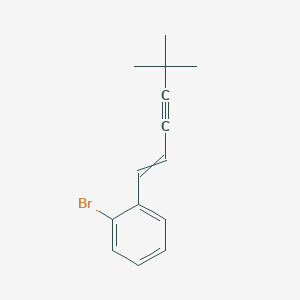
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
